Aplindore Fumarate

Dopamine D2 receptor Partial agonist Intrinsic activity

Select Aplindore Fumarate for its uniquely calibrated D2/D3 partial agonist profile—intermediate intrinsic activity between full agonists (pramipexole) and low-efficacy partial agonists (aripiprazole)—enabling systematic efficacy-threshold studies without confounding off-target effects at 5-HT1A, 5-HT2, or α1-adrenergic receptors. Validated in 6-OHDA lesioned rat turning assays with raclopride-reversible, receptor-specific pharmacology and supported by Phase II RLS clinical data demonstrating significant efficacy at 0.05 mg (p<0.0001).

Molecular Formula C22H22N2O7
Molecular Weight 426.4 g/mol
CAS No. 189681-71-8
Cat. No. B1665142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAplindore Fumarate
CAS189681-71-8
Synonyms(S)-2-(benzylamino-methyl)-2,3,8,9-tetrahydro-7H-1,4-dioxino(2,3-e)indol-8-one fumarate
aplindore fumarate
DAB-452
Molecular FormulaC22H22N2O7
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESC1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C18H18N2O3.C4H4O4/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12;5-3(6)1-2-4(7)8/h1-7,13,19H,8-11H2,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1
InChIKeyGELJVTSEGKGLDF-QDSMGTAFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aplindore Fumarate (189681-71-8): Procurement Guide for D2/D3 Partial Agonist Research


Aplindore Fumarate (DAB-452 fumarate; CAS: 189681-71-8) is a small-molecule dopamine D2 receptor partial agonist with high affinity for dopamine D2 and D3 receptors and low affinity for the D4, serotonin (5-HT1A, 5-HT2), and α1-adrenergic receptors [1]. It is categorized as a neuropsychiatric agent within the dopamine agonist class and has advanced to Phase II/III clinical evaluation for Parkinson's disease and restless legs syndrome (RLS) [2]. The fumarate salt form (molecular weight 426.4 Da) is the standard research-grade preparation for in vitro and in vivo pharmacology studies [3].

Why Aplindore Fumarate Cannot Be Substituted with Other D2 Agonists


Aplindore Fumarate is a dopamine D2/D3 receptor partial agonist with a unique receptor selectivity profile and intrinsic activity level that distinguishes it from both full agonists (e.g., pramipexole, ropinirole) and other partial agonists (e.g., aripiprazole) [1]. Unlike full D2/D3 agonists which activate receptors to near-maximal levels, Aplindore exhibits intermediate intrinsic activity that is significantly higher than aripiprazole yet lower than dopamine across multiple functional assay platforms [1]. This partial agonist profile at D2 receptors is mechanistically associated with reduced motor complications compared to full agonists in preclinical models, while the near-absence of off-target activity at serotonin (5-HT1A, 5-HT2) and α1-adrenergic receptors reduces the potential for confounding pharmacology in experimental settings [1]. Consequently, substitution with alternative D2 agonists would yield different signaling outcomes, altered selectivity patterns, and non-equivalent experimental results.

Aplindore Fumarate: Quantitative Differentiation Evidence Against Comparators


Intrinsic Activity Ranking: Aplindore vs. Aripiprazole vs. Dopamine

In three orthogonal functional assay platforms—[35S]GTPγS binding, ERK phosphorylation, and intracellular calcium flux (FLIPR)—the potency and intrinsic activity of Aplindore were consistently intermediate between those of dopamine (full agonist reference) and aripiprazole (low-intrinsic-activity partial agonist comparator) [1]. This positioning defines Aplindore's pharmacological identity as a 'high-intrinsic-activity' partial agonist rather than a low-efficacy modulator.

Dopamine D2 receptor Partial agonist Intrinsic activity

RLS Clinical Efficacy: Aplindore Single-Dose PLMI Reduction

In a Phase II placebo-controlled study in restless legs syndrome (RLS) patients, Aplindore demonstrated statistically significant reduction in the Periodic Limb Movement Index (PLMI) versus placebo at the 0.05 mg starting dose, achieving p < 0.0001 at interim analysis [1]. The study was terminated early at interim analysis due to efficacy exceeding the pre-specified stopping criterion (alpha = 0.01) [1]. This rapid, titration-free efficacy profile differs from marketed full D2/D3 agonists (pramipexole, ropinirole) which require several days to weeks of dose titration to reach therapeutic effect [1].

Restless legs syndrome Periodic Limb Movement Index Clinical efficacy

Receptor Selectivity: D2/D3 Affinity vs. Off-Target Receptors

In [3H]-spiperone competition binding studies, Aplindore exhibited high affinity for dopamine D2 and D3 receptors and low affinity for dopamine D4, serotonin 5-HT1A, 5-HT2, and α1-adrenoceptors [1]. This selectivity profile contrasts with ropinirole, which at 10 μM inhibits human D3 receptor binding by approximately 94%, whereas Aplindore demonstrates high-affinity partial agonism rather than near-complete occupancy [2].

Receptor binding Selectivity profile Dopamine receptor

Motor Activity Enhancement in MPTP Primate Model

In MPTP-treated common marmosets, a preclinical model of Parkinson's disease, Aplindore improved motor deficits when administered alone and when combined with L-DOPA [1]. This in vivo efficacy supports the compound's translational relevance for Parkinson's disease research, distinguishing it from compounds that demonstrate in vitro activity but lack validated primate model data.

MPTP primate model Parkinson's disease Motor deficits

In Vivo Behavioral Pharmacology: D2 Antagonist-Reversible Turning in 6-OHDA Rats

In unilaterally 6-hydroxydopamine (6-OHDA) lesioned rats, a standard preclinical model for Parkinson's disease motor function, Aplindore induced contralateral turning behavior that was blocked by the selective dopamine D2 receptor antagonist raclopride [1]. This confirms that Aplindore's in vivo efficacy is mediated specifically through D2 receptor activation rather than off-target mechanisms. While many D2 agonists induce contralateral rotation in this model, the demonstration of raclopride-reversible activity provides specific pharmacological validation that is essential for mechanistic interpretation of behavioral studies.

6-OHDA lesioned rat Contralateral turning D2 receptor

Aplindore Fumarate: Priority Research Application Scenarios Based on Evidence


Behavioral Pharmacology Studies Requiring D2 Partial Agonist with Validated In Vivo Activity

Investigators conducting rodent behavioral studies (e.g., 6-OHDA lesioned rat turning assays) who require a D2 partial agonist with confirmed in vivo efficacy and antagonist-reversible, receptor-specific pharmacology should prioritize Aplindore Fumarate. The raclopride-blockable contralateral turning behavior provides a validated benchmark for D2-mediated motor effects that uncharacterized or lower-efficacy partial agonists may not reliably reproduce [1].

Dopamine Receptor Signaling Studies Requiring Intermediate Intrinsic Activity

Researchers studying D2 receptor signaling cascades ([35S]GTPγS binding, ERK phosphorylation, or calcium flux) and requiring a D2 partial agonist with intrinsic activity intermediate between full agonists (dopamine) and low-efficacy partial agonists (aripiprazole) should select Aplindore Fumarate. Its consistent intermediate intrinsic activity across multiple functional assay platforms enables systematic exploration of partial agonist efficacy thresholds without confounding off-target receptor engagement [1].

Preclinical Studies of Rapid-Onset Dopaminergic Therapy

For research programs evaluating dopaminergic agents with potential for rapid-onset efficacy without prolonged dose titration, Aplindore Fumarate represents a validated tool compound. The Phase II RLS clinical data demonstrating statistically significant efficacy at the 0.05 mg starting dose (p < 0.0001) supports its utility in translational models designed to study therapeutic onset kinetics and dose-response relationships in dopaminergic pathways [1].

Selective D2/D3 Agonism Without Serotonergic or Adrenergic Confounds

Researchers conducting studies where off-target activity at 5-HT1A, 5-HT2, or α1-adrenergic receptors would confound experimental interpretation should prioritize Aplindore Fumarate. Its low affinity for these off-target receptors contrasts with alternative dopaminergic compounds that exhibit significant serotonergic cross-reactivity, enabling cleaner attribution of observed effects to D2/D3 receptor activation [1].

Technical Documentation Hub

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